molecular formula C18H20N4O B8344731 EM-Tbpc

EM-Tbpc

Cat. No.: B8344731
M. Wt: 308.4 g/mol
InChI Key: QNUVWRAGDSGAKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbium(III) bis-phthalocyaninato involves the reaction of terbium chloride with phthalocyanine in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

In an industrial setting, the production of Terbium(III) bis-phthalocyaninato can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Terbium(III) bis-phthalocyaninato undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield terbium(IV) species, while reduction can produce terbium(II) species .

Mechanism of Action

The mechanism of action of Terbium(III) bis-phthalocyaninato involves its interaction with magnetic fields. The compound exhibits slow magnetic relaxation behavior, magnetic hysteresis, and quantum tunneling of magnetization. These properties are attributed to the uniaxial magnetic anisotropy of the terbium ion and the coordination environment provided by the phthalocyanine ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terbium(III) bis-phthalocyaninato is unique due to its specific combination of magnetic properties, including high magnetic anisotropy and slow magnetic relaxation. These characteristics make it particularly suitable for applications in quantum information processing and high-density data storage .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

1-ethyl-2-methyl-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-3-22-13(2)20-17(16(12-19)18(22)23)21-10-8-14-6-4-5-7-15(14)9-11-21/h4-7H,3,8-11H2,1-2H3

InChI Key

QNUVWRAGDSGAKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C(C1=O)C#N)N2CCC3=CC=CC=C3CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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